4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core structure This compound is characterized by the presence of various functional groups, including a chloro, methoxy, benzenesulfonyl, fluoro, and thiomorpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the various functional groups through a series of substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, sulfonyl chlorides, fluorinating agents, and thiomorpholine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds.
Scientific Research Applications
4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a probe to investigate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)PHENYL: A similar compound with a phenyl group instead of a quinoline core.
4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)PYRIDINE: A similar compound with a pyridine core.
Uniqueness
The uniqueness of 4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE lies in its specific combination of functional groups and the quinoline core structure
Properties
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S2/c1-29-19-5-3-14(11-17(19)22)31(27,28)20-15-10-13(23)2-4-18(15)24-12-16(20)21(26)25-6-8-30-9-7-25/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFGWGGVWMCXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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